Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N4O4 and a molecular weight of 322.36 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-nitropyridine-4-amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate can be compared with similar compounds such as:
- Tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and chemical properties, making each unique in its applications and reactivity.
Biological Activity
Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate (CAS No. 1067718-07-3) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
- Molecular Formula : C15H22N4O4
- Molecular Weight : 322.36 g/mol
- CAS Number : 1067718-07-3
The compound features a piperidine ring, which is known for its role in various biological activities, and a nitro-substituted pyridine moiety that may enhance its interaction with biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in neurological disorders and cancer progression.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing pathways related to neurotransmission and cellular signaling.
Anticancer Properties
Research indicates that this compound demonstrates promising anticancer activity. It has shown efficacy against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HT-29 (Colon Cancer) | 13.73 ± 2.32 |
MCF-7 (Breast Cancer) | 11.46 ± 2.45 |
A549 (Lung Cancer) | 6.6 ± 0.6 |
HepG2 (Liver Cancer) | 6.9 ± 0.7 |
These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent in oncology .
Neurological Effects
The compound has also been studied for its effects on neurological pathways. In vitro studies suggest it may modulate neurotransmitter systems, potentially offering benefits in treating conditions like epilepsy or anxiety disorders.
Case Studies and Research Findings
- Study on Receptor Binding : A study demonstrated that the compound binds effectively to histamine H3 receptors, showing an inhibition constant (Ki) of 8.8 nM, indicating strong affinity and potential as a therapeutic agent for neurological disorders .
- Anticonvulsant Activity : In animal models, the compound exhibited anticonvulsant properties in maximal electroshock-induced seizure tests, suggesting its utility in managing seizure disorders .
- Kinase Inhibition : The compound was evaluated for its inhibitory activity against various kinases involved in cancer cell signaling pathways, showing IC50 values indicating effective inhibition .
Safety and Toxicology
While the biological activities are promising, further research is necessary to evaluate the safety profile of this compound. Toxicological studies are critical to understanding any potential adverse effects associated with its use.
Properties
IUPAC Name |
tert-butyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-5-11(6-9-18)17-12-4-7-16-10-13(12)19(21)22/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJSYAFBZQFPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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